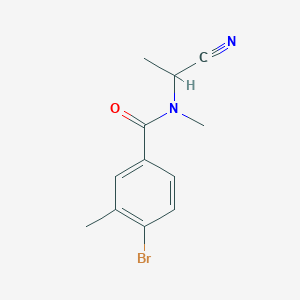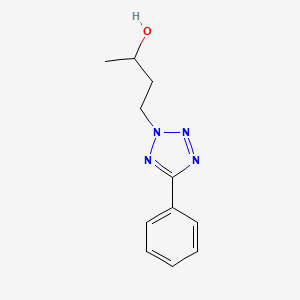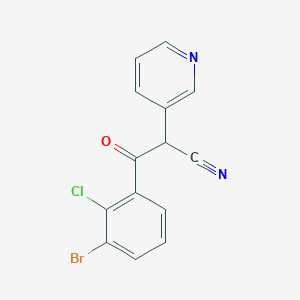![molecular formula C15H24N2O2S B6631206 4-ethylsulfonyl-N-[(4-methylpiperidin-4-yl)methyl]aniline](/img/structure/B6631206.png)
4-ethylsulfonyl-N-[(4-methylpiperidin-4-yl)methyl]aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-ethylsulfonyl-N-[(4-methylpiperidin-4-yl)methyl]aniline, also known as ESM-1, is a novel small molecule inhibitor that has shown potential in the treatment of various diseases. ESM-1 is a selective inhibitor of protein phosphatase 2A (PP2A), a serine/threonine phosphatase that plays a critical role in regulating cellular signaling pathways.
作用机制
4-ethylsulfonyl-N-[(4-methylpiperidin-4-yl)methyl]aniline selectively inhibits the activity of PP2A, which is a critical regulator of cellular signaling pathways. PP2A is involved in the regulation of various cellular processes, including cell growth, differentiation, and apoptosis. By inhibiting PP2A, 4-ethylsulfonyl-N-[(4-methylpiperidin-4-yl)methyl]aniline disrupts these cellular processes and induces cell death in cancer cells. In neurodegenerative diseases, 4-ethylsulfonyl-N-[(4-methylpiperidin-4-yl)methyl]aniline protects against neuronal damage by inhibiting the hyperphosphorylation of tau protein, which is a hallmark of Alzheimer's disease. In viral infections, 4-ethylsulfonyl-N-[(4-methylpiperidin-4-yl)methyl]aniline inhibits the replication of hepatitis C virus by blocking the activity of viral RNA polymerase.
Biochemical and Physiological Effects:
4-ethylsulfonyl-N-[(4-methylpiperidin-4-yl)methyl]aniline has been shown to have several biochemical and physiological effects. In cancer, 4-ethylsulfonyl-N-[(4-methylpiperidin-4-yl)methyl]aniline induces apoptosis and inhibits cell proliferation by disrupting the signaling pathways that regulate these processes. In neurodegenerative diseases, 4-ethylsulfonyl-N-[(4-methylpiperidin-4-yl)methyl]aniline protects against neuronal damage by inhibiting the hyperphosphorylation of tau protein, which is a hallmark of Alzheimer's disease. In viral infections, 4-ethylsulfonyl-N-[(4-methylpiperidin-4-yl)methyl]aniline inhibits the replication of hepatitis C virus by blocking the activity of viral RNA polymerase.
实验室实验的优点和局限性
4-ethylsulfonyl-N-[(4-methylpiperidin-4-yl)methyl]aniline has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has a high degree of selectivity for PP2A, which makes it a valuable tool for studying the role of PP2A in cellular signaling pathways. However, 4-ethylsulfonyl-N-[(4-methylpiperidin-4-yl)methyl]aniline also has some limitations. It has low solubility in water, which can make it difficult to use in some experiments. It also has low bioavailability, which can limit its effectiveness in vivo.
未来方向
There are several future directions for research on 4-ethylsulfonyl-N-[(4-methylpiperidin-4-yl)methyl]aniline. One direction is to further investigate its potential use in the treatment of cancer, neurodegenerative diseases, and viral infections. Another direction is to develop more potent and selective inhibitors of PP2A based on the structure of 4-ethylsulfonyl-N-[(4-methylpiperidin-4-yl)methyl]aniline. Additionally, it would be interesting to investigate the role of PP2A in other cellular processes and diseases to identify new targets for drug development.
合成方法
The synthesis of 4-ethylsulfonyl-N-[(4-methylpiperidin-4-yl)methyl]aniline involves several steps. The starting material is 4-methylpiperidine, which is reacted with 4-chloro-3-nitrobenzenesulfonyl chloride to form the nitro derivative. The nitro group is then reduced to an amine using palladium on carbon and hydrogen gas. The resulting amine is then reacted with 4-ethylsulfonylbenzoyl chloride to form 4-ethylsulfonyl-N-[(4-methylpiperidin-4-yl)methyl]aniline.
科学研究应用
4-ethylsulfonyl-N-[(4-methylpiperidin-4-yl)methyl]aniline has been studied extensively for its potential use in the treatment of cancer, neurodegenerative diseases, and viral infections. In cancer, 4-ethylsulfonyl-N-[(4-methylpiperidin-4-yl)methyl]aniline has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines. In neurodegenerative diseases, 4-ethylsulfonyl-N-[(4-methylpiperidin-4-yl)methyl]aniline has been shown to protect against neuronal damage and improve cognitive function in animal models of Alzheimer's disease. In viral infections, 4-ethylsulfonyl-N-[(4-methylpiperidin-4-yl)methyl]aniline has been shown to inhibit the replication of hepatitis C virus.
属性
IUPAC Name |
4-ethylsulfonyl-N-[(4-methylpiperidin-4-yl)methyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O2S/c1-3-20(18,19)14-6-4-13(5-7-14)17-12-15(2)8-10-16-11-9-15/h4-7,16-17H,3,8-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWZHJGBBPFAUNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)NCC2(CCNCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethylsulfonyl-N-[(4-methylpiperidin-4-yl)methyl]aniline | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(4-Chloro-3-methylbenzoyl)-propylamino]acetic acid](/img/structure/B6631135.png)
![4-(4-hydroxy-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carbonyl)benzonitrile](/img/structure/B6631144.png)
![4-(4-hydroxy-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-2-(trifluoromethyl)benzonitrile](/img/structure/B6631150.png)

![N-cyclopentyl-2-(4-hydroxy-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)propanamide](/img/structure/B6631178.png)
![3-[[(4-Fluoro-2-methylbenzoyl)amino]methyl]benzoic acid](/img/structure/B6631188.png)
![2-[(4-Fluoro-2-methylbenzoyl)-methylamino]butanoic acid](/img/structure/B6631189.png)
![N-[(4-methylpiperidin-4-yl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B6631191.png)
![N-[(4-methylpiperidin-4-yl)methyl]-1-benzothiophene-2-carboxamide](/img/structure/B6631194.png)
![N-[(4-methylpiperidin-4-yl)methyl]-1H-indazole-3-carboxamide](/img/structure/B6631200.png)
![N-[1-(3H-benzimidazole-5-carbonyl)pyrrolidin-3-yl]acetamide](/img/structure/B6631219.png)

![2-(3-aminophenyl)-N-[2-(2-methoxyethylamino)-2-oxoethyl]acetamide](/img/structure/B6631238.png)